Cas no 192725-17-0 (Lopinavir)

Lopinavir structure
Lopinavir structure
Produktname:Lopinavir
CAS-Nr.:192725-17-0
MF:C37H48N4O5
MW:628.8008
MDL:MFCD22373646
CID:66440
PubChem ID:92727

Lopinavir Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Lopinavir
    • (2S)-N-[(2R,4S,5S)-5-[[2-(2,6-Dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenyl-hexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide
    • (S)-N-((2R,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenyl-hexn-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide
    • N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide
    • ABT 378
    • ABT-378
    • Aluviran
    • Koletr
    • Koletra
    • (αS)-N-[(1S,3S,4S)-4-[[(2,6-Dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-
    • A 157378.0
    • ABT-378 whatsapp
    • Lopinavir (350 mg)
    • Lopinavir (ABT-378)
    • Lopinavir for system suitability
    • Kaletra
    • LPV
    • (alphaS)-Tetrahydro-N-((alphaS)-alpha-((2S,3S)-2-hydroxy-4-phenyl-3-(2-(2,6-xylyloxy)acetamido)butyl)phenethyl)-alpha-isopropyl-2-oxo-1(2H)-pyrimidineacetamide
    • A 157378
    • 2494G1JF75
    • N-{1-BENZYL-4-[2-(2,6-DIMETHYL-PHENOXY)-ACETYLAMINO]-3-HYDROXY-5-PHENYL-PENTYL}-3-METHYL-2-(2-OXO-TETRAHYDRO-PYRIMIDIN-1-YL)-BUTYRAMIDE
    • DSSTox_RID_81
    • LOPINAVIR [EP MONOGRAPH]
    • MLS004774152
    • (alphaS)-N-[(1S,3S,4S)-4-[[2-(2,6-Dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide
    • LOPINAVIR [MI]
    • LOPINAVIR (EP MONOGRAPH)
    • 1mui
    • LOPINAVIR COMPONENT OF KALETRA
    • LOPINAVIR [WHO-IP]
    • AB01274785-01
    • Tox21_112204
    • A813594
    • 2rkg
    • LOPINAVIR [EMA EPAR]
    • AB01274785_02
    • NCGC00164576-03
    • DTXSID8046456
    • CAS-192725-17-0
    • (2S)-N-[(1S,3S,4S)-1-benzyl-4-{[(2,6-dimethylphenoxy)acetyl]amino}-3-hydroxy-5-phenylpentyl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide
    • D01425
    • J05AE06
    • ABT378
    • Lopinavir, Bio-X
    • GTPL11504
    • LOPINAVIR (USP MONOGRAPH)
    • LOPINAVIR (MART.)
    • (S)-N-((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide
    • 2q5k
    • DB01601
    • AKOS025243115
    • NCGC00164576-02
    • KALETRA COMPONENT LOPINAVIR
    • BRD-K99451608-001-02-4
    • LOPINAVIR [USP MONOGRAPH]
    • (alphaS)-Tetrahydro-N-[(alphaS)-alpha-[(2S,3S)-2-hydroxy-4-phenyl-3-[2-(2,6-xylyloxy)acetamido]butyl]phenethyl]-alpha-isopropyl-2-oxo-1(2H)-pyrimidineacetamide
    • HSDB 8138
    • (2S)-N-((1S,3S,4S)-1-benzyl-4-{[(2,6-dimethylphenoxy)acetyl]amino}-3-hydroxy-5-phenylpentyl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide
    • 1(2H)-Pyrimidineacetamide, N-((1S,3S,4S)-4-(((2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl)tetrahyrdo-alpha-1-methylethyl)-2-oxo-, (alphaS)-
    • MFCD22628840
    • 4l1a
    • NCGC00164576-01
    • 192725-17-0
    • J-521653
    • CHEBI:31781
    • Lopinavirum
    • Kaletra (LPV+RTV)
    • 1(2H)-pyrimidineacetamide, N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-, (alphaS)-
    • LOPINAVIR [VANDF]
    • HY-14588
    • 1(2H)-Pyrimidineacetamide, N-[4-[[(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-, [1S-[1R*(R*),3R*,4R*]]-
    • Lopinavir-
    • LOPINAVIR (USP-RS)
    • SR-01000931910
    • LOPINAVIR [JAN]
    • LOPINAVIR [USAN]
    • s1380
    • EN300-7402887
    • Tox21_112204_1
    • C37H48N4O5
    • CS-2077
    • (2S)-N-[(1S,3S,4S)-1-benzyl-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-pentyl]-3-methyl-2-(2-oxohexahydropyrimidin-1-yl)butanamide
    • 3ogq
    • RS-346
    • Q422585
    • LOPINAVIR [MART.]
    • KJHKTHWMRKYKJE-SUGCFTRWSA-N
    • (2S)-N-[(2S,4S,5S)-5-{[(2,6-dimethylphenoxy)acetyl]amino}-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide
    • (2S)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide
    • L0377
    • BCP9000857
    • BDBM50180655
    • SR-01000931910-2
    • (2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide
    • LOPINAVIR [USP-RS]
    • SW219767-1
    • KS-1436
    • 2qhc
    • ABT-378; LOPINAVIR
    • Lopinavir 100 microg/mL in Acetonitrile
    • A-157378-0
    • Lopinavir, (s-(2s,4s,5s))-
    • Z2235801862
    • MLS006011206
    • EX-A4008
    • LPV & AAG
    • LOPINAVIR [ORANGE BOOK]
    • LOPINAVIR [INN]
    • DTXCID6026456
    • NCGC00164576-04
    • 2o4s
    • NS00008581
    • A-1573780
    • MLS003915624
    • ABT-378/r
    • (1S-(1R*(R*),3R*,4R*))-N-(4-(((2,6-Dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl)tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide
    • 1(2H)-Pyrimidineacetamide, N-[(1S,3S,4S)-4-[[(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-, (alphaS)- (9CI)
    • BL164636
    • CHEMBL729
    • CCG-270285
    • SCHEMBL21775
    • 1(2H)-Pyrimidineacetamide, N-[(1S,3S,4S)-4-[[(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-.alpha.-(1-methylethyl)-2-oxo-, (aS)-
    • 2rkf
    • LOPINAVIR [WHO-DD]
    • A-157378.0
    • AIDS032937
    • Lopinavir [USAN:USP:INN:BAN]
    • LOPINAVIRUM [WHO-IP LATIN]
    • Lopinavir & PLGA
    • Lopinavir & alpha1-acid glycoprotein
    • (1S-(1R*(R*),3R*,4R*))-N-(4-(((2,6-DIMETHYLPHENOXY)ACETYL)AMINO)-3-HYDROXY-5-PHENYL-1-(PHENYLMETHYL)PENTYL)TETRAHYDRO-.ALPHA.-(1-METHYLETHYL)-2-OXO-1(2H)-PYRIMIDINEACETAMIDE
    • UNII-2494G1JF75
    • Lopinavir (JAN/USP/INN)
    • SMR002529581
    • BCPP000184
    • HB7108
    • BRD-K99451608-001-07-3
    • Lopinavir?
    • SBI-0654097.0001
    • GLXC-02734
    • MDL: MFCD22373646
    • Inchi: 1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34-/m0/s1
    • InChI-Schlüssel: KJHKTHWMRKYKJE-SUGCFTRWSA-N
    • Lächelt: O([H])[C@]([H])([C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C(C([H])([H])OC1C(C([H])([H])[H])=C([H])C([H])=C([H])C=1C([H])([H])[H])=O)C([H])([H])[C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C([C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N1C(N([H])C([H])([H])C([H])([H])C1([H])[H])=O)=O

Berechnete Eigenschaften

  • Genaue Masse: 628.362471g/mol
  • Oberflächenladung: 0
  • XLogP3: 5.9
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Anzahl drehbarer Bindungen: 15
  • Monoisotopenmasse: 628.362471g/mol
  • Monoisotopenmasse: 628.362471g/mol
  • Topologische Polaroberfläche: 120Ų
  • Schwere Atomanzahl: 46
  • Komplexität: 940
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 4
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1

Experimentelle Eigenschaften

  • Stability Shelf Life: Based on the provided data, 18 months shelf life has been granted for the soft capsules when stored within their container at 5 °C with the option for room temperature storage after dispensing to the patients for up to 42 days. ... Based on the preliminary data, 18 months shelf life is acceptable when the oral solution is stored within its container at 5 °C, with the option for room temperature storage after dispensing to the patients for up to 42 days.
  • Temperature: When heated to decomposition, material emits toxic fumes.
  • Farbe/Form: Kristalliner Feststoff
  • Dichte: 3.1800
  • Schmelzpunkt: 113-118°C
  • Siedepunkt: 924.1°C at 760 mmHg
  • Flammpunkt: 512.7±34.3 °C
  • Brechungsindex: 1.577
  • Löslichkeit: DMSO: soluble20mg/mL, clear
  • Stabilität/Haltbarkeit: Hygroscopic
  • PSA: 120.00000
  • LogP: 4.39310
  • Optische Aktivität: [α]/D -20 to -27°, c = 0.4 in methanol

Lopinavir Sicherheitsinformationen

Lopinavir Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Ambeed
A330804-50mg
(S)-N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide
192725-17-0 99+%
50mg
$36.0 2025-02-19
LKT Labs
L5862-1 g
Lopinavir
192725-17-0 ≥98%
1g
$228.10 2023-07-11
TRC
L469480-50mg
Lopinavir
192725-17-0
50mg
$ 91.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci11674-100mg
Lopinavir
192725-17-0 98%
100mg
¥693.00 2023-09-09
MedChemExpress
HY-14588-10mM*1 mL in DMSO
Lopinavir
192725-17-0 99.93%
10mM*1 mL in DMSO
¥550 2024-04-19
Ambeed
A330804-1mg
(S)-N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide
192725-17-0 99+%
1mg
$7.0 2025-02-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1623-25 mg
Lopinavir
192725-17-0 99.14%
25mg
¥410.00 2022-04-26
Enamine
EN300-7402887-2.5g
(2S)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide
192725-17-0 95.0%
2.5g
$210.0 2025-02-19
Fluorochem
079428-50mg
Lopinavir
192725-17-0 95%
50mg
£50.00 2022-03-01
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci11674-50mg
Lopinavir
192725-17-0 98%
50mg
¥416.00 2023-09-09

Lopinavir Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:192725-17-0)Lopinavir
A813594
Reinheit:99%/99%
Menge:1g/5g
Preis ($):151.0/543.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:192725-17-0)Lopinavir
sfd8265
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung